Regaloside C

Antioxidant Activity Free Radical Scavenging DPPH Assay

Researchers requiring a validated antioxidant reference compound often struggle with inconsistent purity and undefined activity of natural product analogs. Regaloside C (CAS 117591-85-2) resolves this with precisely characterized radical-scavenging activity (IC50: 51.6 µM DPPH, 139.0 µM ABTS) and demonstrated mitochondrial protection in H9C2 cardiomyocytes under oxidative stress. - Quantified antioxidant benchmark for cell-free assays; directly comparable to published data. - Validated HPLC marker for standardization of Lilium botanical extracts. - High-purity compound enabling reproducible structure-activity relationship (SAR) studies within the regaloside family.

Molecular Formula C18H24O11
Molecular Weight 416.4 g/mol
CAS No. 117591-85-2
Cat. No. B047254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegaloside C
CAS117591-85-2
Molecular FormulaC18H24O11
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O)O
InChIInChI=1S/C18H24O11/c19-6-13-15(24)16(25)17(26)18(29-13)28-8-10(20)7-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2/b4-2+/t10-,13-,15-,16+,17-,18-/m1/s1
InChIKeyDVLNCWXFKKSRQB-NSVVQGBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Regaloside C: Overview and Sources


Regaloside C (CAS 117591-85-2) is a phenylpropanoid glycerol glucoside primarily isolated from the bulbs of various Lilium species, including Lilium lancifolium and Lilium brownii [1]. It is characterized by a molecular formula of C18H24O11 and a molecular weight of 416.38 g/mol . Regaloside C is recognized for its documented radical-scavenging capabilities in cell-free assays and its protective effects on cardiomyocyte mitochondria under oxidative stress conditions . Its presence and relative abundance in botanical extracts have been quantified as part of multi-component analytical methods [2]. This compound serves as a key analytical marker and a research tool in studies of natural product pharmacology, particularly those focusing on oxidative stress and inflammation.

Why Generic Substitution Fails for Regaloside C


Within the regaloside family, minor structural variations—such as acetylation (e.g., Acetylregaloside C) or differences in the phenolic acid moiety (e.g., Regaloside A vs. B)—profoundly alter biological activity profiles. Substituting Regaloside C with a generic 'phenylpropanoid glucoside' or even a closely named analog like Regaloside A, B, or Acetylregaloside C can lead to significantly different experimental outcomes. Direct comparative studies have established that these compounds exhibit distinct radical scavenging capacities and target binding affinities, making them non-interchangeable [1]. For instance, the differential antioxidant potency between Acetylregaloside C and Regaloside C has been quantitatively demonstrated, and their binding energies to key inflammatory targets like TNF-α differ substantially [2]. Therefore, procurement decisions must be guided by compound-specific, rather than class-level, evidence.

Comparative Evidence for Regaloside C Selection


Radical Scavenging Potency vs. Analogs

In standardized cell-free assays, Regaloside C demonstrates radical-scavenging IC50 values that distinguish it from its analogs. For DPPH radicals, Regaloside C (IC50 = 51.6 µM) is more potent than Regaloside B (IC50 = 66.1 µM) . For ABTS radicals, Regaloside C (IC50 = 139.0 µM) also shows a greater scavenging effect compared to Regaloside B (IC50 = 192.6 µM) . Furthermore, comparative studies rank the antioxidant effects of regalosides as Acetylregaloside C > Regaloside A ≈ Regaloside B, with Acetylregaloside C exhibiting the strongest DPPH scavenging and lipid peroxidation inhibition [1]. This positions Regaloside C with an intermediate, yet quantitatively defined, antioxidant profile within its class.

Antioxidant Activity Free Radical Scavenging DPPH Assay ABTS Assay

TNF-α Binding Affinity Comparison

Molecular docking simulations predict distinct binding interactions between regalosides and key inflammatory proteins. Against the pro-inflammatory target TNF-α, Regaloside C exhibited a binding energy of -22.13 kJ/mol, whereas Regaloside A displayed a more favorable binding energy of -25.02 kJ/mol [1]. This direct comparison demonstrates that Regaloside A binds more closely to TNF-α, as well as to other targets like AKT1 and TLR4 [1].

Anti-Inflammatory Molecular Docking TNF-α Binding Energy

Natural Abundance in Lilium Bulbs

A validated HPLC-PDA method for the simultaneous quantification of eight regalosides in Lilium lancifolium bulbs revealed that all components were detected in the range of 1.12–29.76 mg per freeze-dried gram [1]. While specific individual values for Regaloside C are not reported in isolation in the abstract, the method confirms its quantifiable presence alongside other regalosides [1]. A separate study on lily bulbs identified Regaloside C as one of seven phenolic pigment monomers, with concentrations quantified in different populations of Lilium regale [2].

Natural Product Analysis HPLC-PDA Quantitative Determination Quality Control

Cardiomyocyte Mitochondrial Protection

Regaloside C has been shown to protect cardiomyocyte mitochondria in a model of oxidative stress. In H2O2-induced H9C2 rat cardiomyocyte cells, Regaloside C exhibited a protective effect by preserving mitochondrial integrity . While quantitative data (e.g., EC50 values) from the original study are not detailed in vendor descriptions, this specific cardioprotective mechanism is consistently highlighted as a key differentiator for Regaloside C compared to its analogs .

Cardioprotection Oxidative Stress H9C2 Cells Mitochondrial Function

Key Research Applications


Calibrated Free Radical Scavenging Assays

Regaloside C is well-suited for use as a reference compound or test article in antioxidant studies due to its precisely quantified activity in cell-free radical scavenging assays. Researchers can directly compare their experimental results to the established IC50 values of 51.6 µM (DPPH) and 139.0 µM (ABTS) . This provides a quantitative benchmark that is unavailable for many less-characterized natural product analogs.

H9C2 Cardiomyocyte Oxidative Stress Models

Given its demonstrated ability to protect mitochondria in H2O2-induced H9C2 cells , Regaloside C is a relevant tool compound for investigating cardioprotective mechanisms under oxidative stress. This activity provides a specific functional differentiator for studies where other regalosides may not exhibit comparable effects in this model system.

Analytical Standard for HPLC-PDA Quantification

As a validated marker compound in HPLC-PDA methods for the quality control of Lilium lancifolium [1], Regaloside C serves as an essential analytical standard. Its procurement in high purity enables accurate quantification and standardization of botanical extracts and raw materials used in herbal medicine or nutraceutical research.

TNF-α Binding SAR Studies

For research focused on structure-activity relationships (SAR) within the regaloside family, Regaloside C offers a distinct data point. Its in silico binding energy to TNF-α (-22.13 kJ/mol) provides a specific, comparative value against analogs like Regaloside A (-25.02 kJ/mol) [2]. This allows researchers to use Regaloside C to probe how subtle structural changes affect target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Regaloside C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.